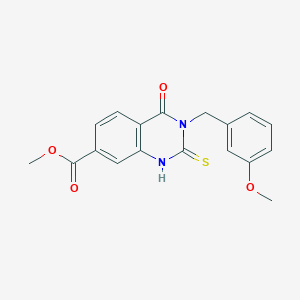

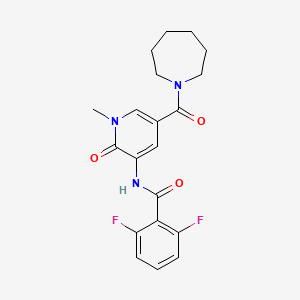

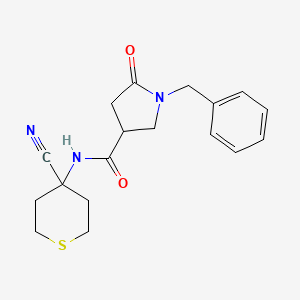

![molecular formula C17H21NO5 B2604785 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351649-18-7](/img/structure/B2604785.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of heterocyclic compound . This moiety is often found in various pharmaceuticals and bioactive compounds .

Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the specific conditions and reagents present. For example, the 2,3-dihydrobenzo[b][1,4]dioxin moiety might undergo reactions at the aromatic ring or at the ether linkages .科学的研究の応用

Synthesis and Biological Activities

The compound, while not directly referenced in available literature, is structurally related to several notable compounds explored for their various chemical and biological activities. Research surrounding similar structures offers insights into potential applications of this compound in scientific research, particularly in medicinal chemistry and material science.

Stereoselective Reactions and Kinetic Resolutions : Oxazolidinone-functionalized enecarbamates react with singlet oxygen, demonstrating the impact of stereochemistry, temperature, and solvent on the outcome. This suggests potential utility in stereocontrolled synthesis and photochemical studies (Poon et al., 2004).

B-Raf Inhibition for Cancer Therapy : Derivatives containing 2,3-dihydrobenzo[b][1,4]dioxin structures have been synthesized and evaluated for their B-Raf inhibitory and anti-proliferation activities against melanoma cell lines, indicating its potential as a scaffold for anticancer drug development (Yang et al., 2012).

Antioxidant Properties : Derivatives have shown significant antioxidant activities, suggesting applications in developing therapeutic agents or protective materials against oxidative stress (Çetinkaya et al., 2012).

Metabolism of Strained Rings : Studies on compounds with similar structures have explored their metabolism, including glutathione S-transferase-catalyzed formation of conjugates without prior bioactivation, highlighting potential pharmacokinetic properties and detoxification pathways (Li et al., 2019).

Antimicrobial and Antioxidant Activities : Novel derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities, indicating the compound's potential utility in addressing microbial resistance and oxidative damage (Bassyouni et al., 2012).

Chemical Synthesis and Characterization : Research on the synthesis and characterization of compounds with similar structures, including their crystal structures and thermodynamic properties, provides a foundation for understanding the compound's chemical behavior and stability (Zeng et al., 2021).

特性

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c19-16(15-12-20-13-4-1-2-5-14(13)23-15)18-8-6-17(7-9-18)21-10-3-11-22-17/h1-2,4-5,15H,3,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUKMPYSLQYSQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

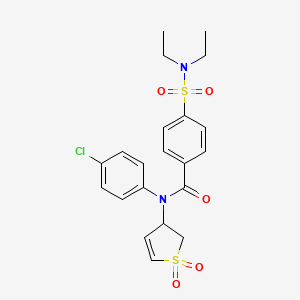

![(E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2604704.png)

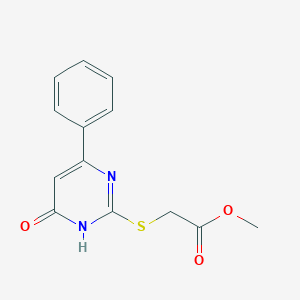

![2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol](/img/structure/B2604707.png)

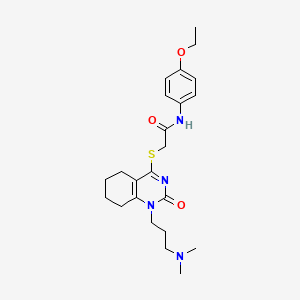

![2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2604712.png)

![4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2604716.png)